Magnesium carbonate hydroxide (Mg5(CO3)4(OH)2)

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Magnesite appears as white, yellowish, grayish-white or brown crystalline solid or crystalline powder. Density: 3-3.1 g cm-3. An important ore for magnesium. Used in the manufacture of materials capable of withstanding very high temperatures. Sometimes used to produce carbon dioxide.

Magnesium carbonate is a magnesium salt with formula CMgO3. Its hydrated forms, particularly the di-, tri-, and tetrahydrates occur as minerals. It has a role as an antacid and a fertilizer. It is a magnesium salt, a carbonate salt, a one-carbon compound and an organic magnesium salt.

Magnesium carbonate, also known as magnesite, is a common over the counter remedy for heartburn and upset stomach caused by overproduction of acid in the stomach.

Hydromagnesite is a mineral with formula of Mg5(CO3)4(OH)2·4H2O. The IMA symbol is Hmgs.

Magnesite is a mineral with formula of MgCO3 or Mg(CO3). The corresponding IMA (International Mineralogical Association) number is IMA1962 s.p.. The IMA symbol is Mgs.

See also: Magnesium Cation (has active moiety); Carbonate Ion (has active moiety); Aluminum hydroxide; magnesium carbonate (component of) ... View More ...

作用机制

Magnesium carbonate reacts with hydrochloric acid in the stomach to form carbon dioxide and magnesium chloride thus neutralizing excess acid in the stomach.

... Rapidly reacts with hydrochloric acid to form ... carbon dioxide /and magnesium chloride/.

生物活性

Magnesium carbonate hydroxide, with the chemical formula Mg5(CO3)4(OH)2, is a compound that has garnered attention due to its potential biological activities, particularly in the fields of medicine and environmental science. This article explores its antibacterial properties, effects on cellular metabolism, and implications for ocean alkalinity enhancement.

Magnesium carbonate hydroxide is a complex mineral that can occur in various hydrated forms. Its structure consists of magnesium ions coordinated with carbonate and hydroxide ions, influencing its solubility and reactivity in biological systems. Understanding its chemical properties is crucial for assessing its biological activity.

Antibacterial Activity

Recent studies have highlighted the antibacterial efficacy of magnesium hydroxide nanoparticles (Mg(OH)2 NPs), which are closely related to magnesium carbonate hydroxide. These nanoparticles exhibit significant antibacterial properties against various bacteria, including sulfate-reducing bacteria (SRB).

Key Findings:

- Oxidative Stress Induction: Treatment with Mg(OH)2 NPs increased levels of hydrogen peroxide (H2O2), a reactive oxygen species that can damage bacterial cells. This increase was correlated with enhanced catalase activity, indicating an oxidative stress response in treated bacteria .

- Energy Metabolism Disruption: Mg(OH)2 NPs significantly decreased the activity of Na+/K+-ATPase, an essential enzyme for maintaining cellular homeostasis and energy conversion. At higher concentrations, the enzyme's activity dropped to 12% of control levels .

- Cell Membrane Permeability: The presence of Mg(OH)2 NPs on bacterial surfaces led to increased cell membrane permeability, facilitating the release of intracellular magnesium ions and negatively impacting protein synthesis and energy metabolism .

Case Studies

- Bactericidal Efficacy Study: A study evaluated the bactericidal effects of magnesium hydroxide and calcium carbonate nanoparticles. Results indicated that magnesium hydroxide exhibited superior antibacterial properties compared to calcium carbonate, emphasizing its potential application in antimicrobial treatments .

- Ocean Alkalinity Enhancement: Research has explored the role of magnesium carbonate hydroxide in ocean alkalinity enhancement as a strategy for mitigating climate change. The dissolution of magnesium compounds can increase seawater alkalinity, potentially counteracting ocean acidification and benefiting marine organisms .

Implications for Health and Environment

The biological activities of magnesium carbonate hydroxide extend beyond antibacterial applications. Its role in enhancing ocean alkalinity presents opportunities for environmental management strategies aimed at combating climate change.

Table: Summary of Biological Activities

科学研究应用

General Properties

- Chemical Formula : Mg5(CO3)4(OH)2

- Molecular Weight : 146.66 g/mol

- Appearance : White, non-toxic, odorless powder or crystalline solid

- Solubility : Slightly soluble in water (0.02 g per 100 g water at 15°C)

- Stability : Stable in air; decomposes at high temperatures to produce magnesium oxide (MgO), water (H2O), and carbon dioxide (CO2) .

Pharmaceuticals

Magnesium carbonate hydroxide serves as an inert vehicle and adsorbent in various pharmaceutical formulations. Its properties allow it to act as a filler in tablets and capsules, enhancing the stability and bioavailability of active ingredients. Additionally, it is utilized in the production of magnesium citrate, which is used as a laxative and dietary supplement .

Food Industry

In food processing, magnesium carbonate hydroxide is recognized as a food additive (E504) that functions as an anti-caking agent, drying agent, and color retention agent. It helps maintain the free-flowing nature of table salt and other powdered food products . Furthermore, its role as a nutritional supplement is significant due to its contribution to magnesium intake, essential for various bodily functions including muscle contraction and nerve function .

Cosmetics

Due to its fine texture and high absorbency, magnesium carbonate hydroxide is extensively used in cosmetic products as a carrier for perfumes and other active ingredients. It also serves as a bulking agent in powders and creams .

Construction Materials

The compound is employed in the production of fire-retardant materials and heat-insulating products. Its ability to withstand high temperatures makes it suitable for use in refractory bricks and other construction materials . Moreover, it can be utilized in the manufacturing of roadbed materials due to its structural properties .

Environmental Applications

Recent studies have highlighted the potential of magnesium carbonate hydroxide in carbon capture technologies. It can sequester CO2 through carbonation processes, transforming it into stable solid forms like magnesite (MgCO3). This application presents an innovative solution for mitigating industrial CO2 emissions .

Case Study 1: Carbon Sequestration

A study demonstrated the effectiveness of magnesium hydroxide carbonation in capturing CO2 under moderate temperatures and pressures. By utilizing sodium hydroxide as a sequestering agent, researchers achieved significant precipitation rates of magnesite and hydromagnesite, showcasing the compound's potential for large-scale CO2 storage solutions .

Case Study 2: Pharmaceutical Formulation

In pharmaceutical research, magnesium carbonate hydroxide was employed as a filler in tablet formulations. The study revealed that its inclusion improved the mechanical properties of the tablets while maintaining the release profile of active ingredients, thus enhancing overall efficacy .

Summary Table of Applications

| Application Area | Specific Uses | Benefits |

|---|---|---|

| Pharmaceuticals | Inert vehicle, adsorbent | Enhances stability and bioavailability |

| Food Industry | Anti-caking agent, drying agent | Maintains product quality |

| Cosmetics | Carrier for perfumes | Improves texture and application |

| Construction | Fire-retardant materials | High-temperature resistance |

| Environmental | Carbon capture technology | Mitigates industrial CO2 emissions |

属性

CAS 编号 |

7760-50-1 |

|---|---|

分子式 |

C4Mg4O12 |

分子量 |

337.26 g/mol |

IUPAC 名称 |

tetramagnesium;tetracarbonate |

InChI |

InChI=1S/4CH2O3.4Mg/c4*2-1(3)4;;;;/h4*(H2,2,3,4);;;;/q;;;;4*+2/p-8 |

InChI 键 |

OGWLTJRQYVEDMR-UHFFFAOYSA-F |

SMILES |

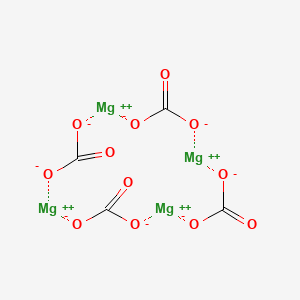

C(=O)([O-])[O-].C(=O)([O-])[O-].C(=O)([O-])[O-].C(=O)([O-])[O-].[Mg+2].[Mg+2].[Mg+2].[Mg+2] |

规范 SMILES |

C(=O)([O-])[O-].C(=O)([O-])[O-].C(=O)([O-])[O-].C(=O)([O-])[O-].[Mg+2].[Mg+2].[Mg+2].[Mg+2] |

沸点 |

Decomposes (NIOSH, 2024) Decomposes decomposes |

颜色/形态 |

Light, bulky, white powder |

密度 |

2.96 (NIOSH, 2024) - Denser than water; will sink 3.0 Bulk density approximately 4 lb/cu ft Colorless crystals; refractive index: 1.458, 1.473, 1.501; density: 2.83 g/cu-cm /Dihydrate/ White monoclinic crystals; density: 1.73 g/cu cm /Pentahydrate/ Relative density (water = 1): 2.95 2.96 |

熔点 |

662 °F (Decomposes) (NIOSH, 2024) Decomposes at 350 990 °C 662 °F (decomposes) 662 °F (Decomposes) |

Key on ui other cas no. |

7760-50-1 |

物理描述 |

Dry Powder; Other Solid |

相关CAS编号 |

13717-00-5 (magnesite) 7757-69-9 (unspecified magnesium salt) 17968-26-2 (magnesium carbonate salt/solvate) 546-93-0 (Parent) |

溶解度 |

0.01 % (NIOSH, 2024) 0.1g/L Practically insoluble both in water or ethanol White, friable masses or bulky, white powder; at about 700 °C is converted to MgO; sol in about 3,300 parts CO2-free water; more sol in water containing CO2; sol in dilute acids with effervescence; insol in alcohol /Magnesium carbonate hydroxide/ 0.0106 G/100 CC COLD WATER SOL IN ACID, AQ CARBON DIOXIDE; INSOL IN ACETONE, AMMONIA Insoluble in alcohol; soluble in acids Solubility in water, g/100ml at 20 °C: 0.01 (very poor) 0.01% |

蒸汽压力 |

0 mmHg (approx) (NIOSH, 2024) 0 mmHg (approx) |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。